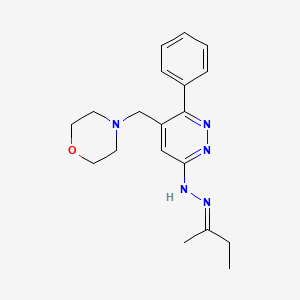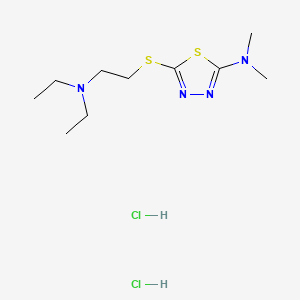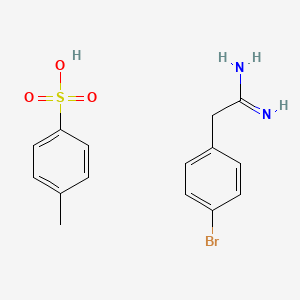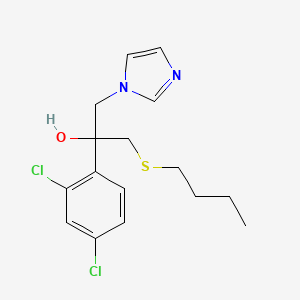
alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol: is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be formed through cyclization reactions.
Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step might involve electrophilic aromatic substitution.
Final Functionalization: The ethanol group is introduced in the final step, often through reduction or substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like thiols or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Miconazole: An antifungal agent with a similar imidazole structure.
Clotrimazole: Another antifungal imidazole derivative.
Ketoconazole: Used in the treatment of fungal infections.
Uniqueness
What sets alpha-((Butylthio)methyl)-alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol apart from these compounds could be its specific substituents, which may confer unique biological activities or pharmacokinetic properties.
Conclusion
This compound is a compound with potential applications in various scientific fields Its synthesis involves multiple steps, and it can undergo various chemical reactions
Propriétés
Numéro CAS |
83337-52-4 |
|---|---|
Formule moléculaire |
C16H20Cl2N2OS |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
1-butylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H20Cl2N2OS/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3 |
Clé InChI |
YIPZNAPQHCWVBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


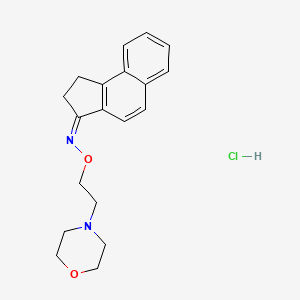


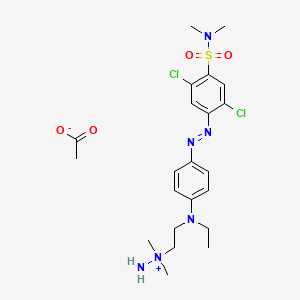
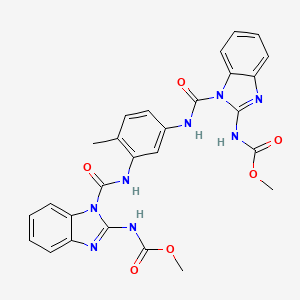
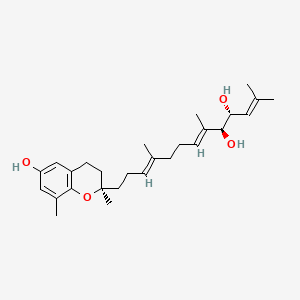
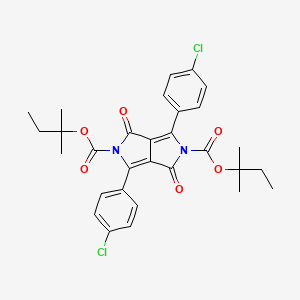
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
